H-2-Me-DL-Ser-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a non-proteinogenic amino acid with the molecular formula C4H9NO3 and a molecular weight of 119.12 g/mol . This compound is characterized by the presence of a hydroxyl group and a methyl group attached to the alpha carbon, making it a unique variant of serine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-2-Me-DL-Ser-OH typically involves the use of serine as a starting material. One common method is the methylation of serine using methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as enzymatic synthesis or fermentation. These methods can offer higher yields and purity compared to traditional chemical synthesis. specific details on industrial production methods are often proprietary and not widely disclosed.
Chemical Reactions Analysis
Types of Reactions
H-2-Me-DL-Ser-OH can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group.
Reduction: The keto group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-amino-3-oxo-2-methylpropanoic acid, while reduction can regenerate the original compound.
Scientific Research Applications
H-2-Me-DL-Ser-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptidomimetics and other complex molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications, such as enzyme inhibitors or metabolic modulators, is ongoing.
Industry: It is used in the production of pharmaceuticals and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of H-2-Me-DL-Ser-OH involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways and cellular processes. The hydroxyl and amino groups play crucial roles in these interactions, forming hydrogen bonds and ionic interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
DL-Serine: The parent compound of H-2-Me-DL-Ser-OH, lacking the methyl group.
DL-Threonine: Another hydroxyl-containing amino acid with a similar structure but different side chain.
DL-Allothreonine: An isomer of threonine with a different configuration around the hydroxyl group.
Uniqueness
This compound is unique due to the presence of the methyl group on the alpha carbon, which influences its chemical reactivity and biological activity. This structural modification can enhance its stability and alter its interaction with enzymes and receptors compared to its parent compound, DL-serine.
Properties
Molecular Formula |
C4H11NO4 |
---|---|
Molecular Weight |
137.13 g/mol |
IUPAC Name |
2-amino-3-hydroxy-2-methylpropanoic acid;hydrate |
InChI |
InChI=1S/C4H9NO3.H2O/c1-4(5,2-6)3(7)8;/h6H,2,5H2,1H3,(H,7,8);1H2 |
InChI Key |
QLYQPYLOKLLLAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C(=O)O)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.